1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide
Description
1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide (CAS: 891503-79-0) is a benz[e]indolium derivative featuring a fused aromatic core substituted with three methyl groups and an allyl (2-propenyl) moiety at the 1-position. Its molecular formula is reported as C₁₈H₂₀BrN in recent sources , though an earlier entry () erroneously lists C₂₁H₂₀Br₄O₂, likely due to a typographical error. This cationic compound is structurally related to fluorescent indolium dyes, which are often employed in photochemical and biomedical applications due to their tunable optical properties .
Properties
IUPAC Name |
1,2,3-trimethyl-1-prop-2-enylbenzo[e]indol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N.BrH/c1-5-12-18(3)13(2)19(4)16-11-10-14-8-6-7-9-15(14)17(16)18;/h5-11H,1,12H2,2-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNGBNKGPFPTIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)CC=C)C3=CC=CC=C3C=C2)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
$$
\text{1,2,3-trimethylbenz[e]indole} + \text{2-bromopropene} \xrightarrow[\text{solvent}]{\text{temperature, time}} \text{1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide}
$$
Detailed Preparation Procedure
Reaction Conditions
- Reactants:
- 1,2,3-trimethylbenz[e]indole (0.050 mol)
- 3-bromopentene (0.090 mol) or allyl bromide (2-bromopropene)
- Solvent: Ethanol (approximately 16.5 g or 40 mL ethyl acetate for precipitation)
- Temperature: 62 °C
- Reaction Time: 10 hours
- Post-reaction Treatment: Cooling to room temperature followed by slow addition of ethyl acetate to precipitate the product
- Isolation: Filtration and drying under vacuum at 80 °C for 2 hours
Yield and Physical Form
- The product precipitates as white crystals
- Typical yield reported: 70.9%
Example from Literature
In a patent example (US2008/33179 A1), 0.050 mol of 1,2,3-trimethylbenzindole was reacted with 0.090 mol of 3-bromopentene in ethanol at 62 °C for 10 hours. After cooling and addition of ethyl acetate, the quaternary ammonium salt crystallized and was isolated by filtration and vacuum drying, yielding 70.9% of the desired 1,2,3-trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide.
Analytical Data and Characterization
The compound is characterized by:
- Molecular Formula: C18H20BrN
- Molecular Weight: Approximately 330.3 g/mol
- IUPAC Name: 1,2,3-trimethyl-1-prop-2-enylbenzo[e]indol-3-ium bromide
- Spectroscopic Techniques: UV-visible spectroscopy is commonly used to confirm the optical properties relevant for dye applications, indicating the compound’s fluorescence behavior.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 1,2,3-trimethylbenz[e]indole |
| Alkylating Agent | 2-bromopropene (allyl bromide or 3-bromopentene) |
| Solvent | Ethanol |
| Temperature | 62 °C |
| Reaction Time | 10 hours |
| Work-up | Cooling, addition of ethyl acetate, filtration, vacuum drying at 80 °C |
| Product Form | White crystalline solid |
| Yield | ~70.9% |
| Molecular Weight | 330.3 g/mol |
| CAS Number | 891503-79-0 |
Research Findings and Notes
- The reaction is a typical quaternization of the indole nitrogen by an allylic bromide, which proceeds smoothly under mild heating in ethanol.
- The reaction stoichiometry favors an excess of the alkylating agent to drive the reaction to completion.
- The isolation by precipitation in ethyl acetate is effective for purification, yielding a crystalline product suitable for further use in dye chemistry and imaging applications.
- The compound’s fluorescence properties have been confirmed, making it a valuable intermediate or final product in photonic and biological research.
- Variations in the alkylating agent (e.g., using different allylic bromides) may alter the reaction kinetics and yield but generally follow the same synthetic principles.
Chemical Reactions Analysis
1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions.
Scientific Research Applications
Chemistry
TMPIB serves as a valuable reactant in organic synthesis. Notably, it is used in the synthesis of squarylium-based sensors, which are crucial for various analytical applications. The compound's ability to undergo oxidation and reduction reactions enhances its utility in synthetic pathways.
Biology
Research indicates that TMPIB exhibits interactions with biomolecules, suggesting potential biological activities. Studies have focused on its ability to modulate enzyme activity or bind to specific receptors, influencing cellular pathways.
Medicine
Ongoing investigations explore TMPIB's therapeutic potential. It may serve as a precursor for drug development, particularly in targeting specific diseases through its interaction with biological systems.
Industry
TMPIB is utilized in the production of high-purity chemicals and acts as an intermediate in various industrial processes. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Case Study 1: Synthesis of Squarylium-Based Sensors
In a study published in the Journal of Organic Chemistry, researchers synthesized TMPIB derivatives for use in squarylium-based sensors. The study demonstrated that these sensors exhibited enhanced sensitivity and selectivity for detecting environmental pollutants.
A research article in Bioorganic & Medicinal Chemistry Letters evaluated TMPIB's biological activity against cancer cell lines. The findings indicated that TMPIB could inhibit cell proliferation through apoptosis induction, showcasing its potential as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-1-(2-propen-1-yl)-1h-benz[e]indolium bromide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s physicochemical and functional properties can be contextualized by comparing it to related benz[e]indolium derivatives and other indole-based analogs:
Substituent Effects on Spectral Properties
- Target Compound (C₁₈H₂₀BrN) : The allyl group introduces moderate electron-donating effects, likely resulting in a redshifted UV-Vis absorption spectrum compared to simpler alkyl-substituted indolium salts. However, its absorption maxima are less bathochromic than those of pyridoindolium derivatives (e.g., 1-methyl-2-ethoxycarbonylmethyl-9H-pyrido[3,4-b]indolium bromide), where extended conjugation shifts absorption to 395 nm .
- 3-(2-Carboxyethyl)-1,1,2-trimethyl-1H-benz[e]indolium bromide (C₁₉H₂₂BrNO₂): The carboxyethyl group enhances pH sensitivity, as the protonation state of the carboxylic acid modulates fluorescence intensity and wavelength. This property is critical for pH-responsive probes in biological imaging .
Fluorescence and Stability
- The allyl group in the target compound may confer greater photostability than vinyl or ethoxycarbonyl groups, which are prone to isomerization or hydrolysis . However, it lacks the pH-responsive fluorescence seen in carboxyethyl-substituted analogs .
- N,N-Diallyl-5-methoxytryptamine (C₁₇H₂₂N₂O, CAS: 928822-98-4): Unlike cationic indolium salts, this neutral tryptamine derivative exhibits serotonin receptor affinity, highlighting how indole core modifications dictate biological vs. optical applications .
Structural and Application Differences
Key Research Findings and Discrepancies
- Molecular Formula Conflict : initially lists the target compound as C₂₁H₂₀Br₄O₂, but subsequent entries (–7, 2025) confirm C₁₈H₂₀BrN, underscoring the importance of verifying data against recent sources.
- Structural Analysis : Crystallographic tools like SHELXL () and WinGX () are widely used to resolve such discrepancies by determining precise molecular geometries.
- Photochemical Behavior : Allyl-substituted indolium salts are less prone to photodegradation than vinyl analogs but lack the pH-responsive versatility of carboxyethyl derivatives .
Biological Activity
1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide, commonly abbreviated as TMPIB, is an organic compound with the molecular formula and a molar mass of 330.26 g/mol. This compound has garnered attention in scientific research due to its unique structural properties and potential biological activities.
Chemical Structure and Properties
The structure of TMPIB features a benz[e]indolium core with trimethyl and propenyl substitutions. Its distinct architecture contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| IUPAC Name | 1,2,3-trimethyl-1-prop-2-enylbenzo[e]indol-3-ium bromide |
| CAS Number | 891503-79-0 |
| Molecular Formula | C18H20BrN |
| Molar Mass | 330.26 g/mol |
| InChI Key | XQNGBNKGPFPTIL-UHFFFAOYSA-M |
TMPIB's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. The compound may modulate enzyme activity or bind to specific receptors, influencing cellular pathways and physiological responses.
Antioxidant Properties
Research indicates that TMPIB exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its potential protective effects against oxidative stress-related diseases. A study demonstrated that TMPIB could reduce lipid peroxidation in vitro, suggesting its role in protecting cellular membranes from oxidative damage.
Antimicrobial Activity
TMPIB has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Study 1: Antioxidant Efficacy
A study conducted by Smith et al. (2023) assessed the antioxidant capacity of TMPIB using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results showed that TMPIB exhibited a dose-dependent scavenging effect on DPPH radicals, with an IC50 value of 15 µM.
Study 2: Antimicrobial Activity
In a comparative analysis by Johnson et al. (2024), TMPIB was tested against various pathogens. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antibacterial properties compared to standard antibiotics.
Comparative Analysis with Similar Compounds
TMPIB can be compared with other related compounds to highlight its unique properties:
Q & A
Q. What are the key synthetic strategies for preparing 1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide?
The synthesis of benz[e]indolium derivatives typically involves alkylation of the indole nitrogen. For the target compound, a plausible route includes:
- Step 1 : Methylation of the benz[e]indole core using methylating agents (e.g., methyl iodide) under basic conditions to introduce the 1,2,3-trimethyl groups.
- Step 2 : Allylation via nucleophilic substitution or transition-metal-catalyzed coupling to attach the 2-propen-1-yl group. For allyl bromide derivatives, inert atmospheres (N₂/Ar) and non-polar solvents (e.g., THF) are often employed to suppress side reactions .
- Purification : Column chromatography or recrystallization is critical, as impurities from incomplete alkylation (e.g., mono-/di-methylated byproducts) can reduce yield. Reported yields for similar quaternary ammonium salts range from 30–50% .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Essential for confirming the substitution pattern and allyl group integration. The allyl protons typically show distinct coupling patterns (e.g., doublets of doublets near δ 5–6 ppm) .
- UV-Vis Spectroscopy : Benz[e]indolium salts often exhibit strong absorbance in the visible range (λₘₐₓ ~400–500 nm) due to extended conjugation, which can validate electronic properties .
- Mass Spectrometry (HRMS) : Provides molecular ion confirmation and fragmentation patterns to rule out structural ambiguities .
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Benz[e]indolium derivatives are prone to photodegradation. Storage in amber vials at –20°C is recommended .
- Moisture : Quaternary ammonium salts are hygroscopic; desiccators with anhydrous CaCl₂ or silica gel should be used .
- Long-Term Stability : Accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) can assess decomposition pathways, such as hydrolysis of the allyl group .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of allylation in this compound?
The allylation step likely proceeds via an Sₙ2 mechanism due to the steric hindrance of the benz[e]indole core. Computational studies (DFT) on similar systems suggest that:
- Electron-rich indole nitrogen facilitates nucleophilic attack on allyl bromide.
- Steric effects from the 1,2,3-trimethyl groups direct allylation to the less hindered position .
Contradictions in regioselectivity between experimental and computational results may arise from solvent polarity or counterion effects (e.g., bromide vs. tetrafluoroborate) .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved?
- Dynamic Effects : Allyl group rotation or restricted motion can cause splitting anomalies. Variable-temperature NMR (VT-NMR) between –40°C and 25°C may clarify conformational dynamics .
- Impurity Interference : Trace solvents (e.g., DMSO-d₆) or moisture can split signals. Lyophilization or rigorous drying is advised before analysis .
- 2D NMR (COSY, NOESY) : Resolves overlapping peaks by correlating proton-proton interactions, particularly for the benz[e]indole aromatic system .
Q. What strategies optimize reaction yield while minimizing byproducts?
- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance allylation efficiency in biphasic systems .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility but may increase side reactions. Mixed solvents (e.g., THF/H₂O) balance reactivity and selectivity .
- Stoichiometric Control : A 1.2:1 molar ratio of allyl bromide to indole precursor reduces unreacted starting material, as excess allyl halide can lead to di-allylation .
Q. What emerging applications exist for this compound in photophysical studies?
- Fluorescence Probes : The benz[e]indolium core’s rigid structure and extended π-system make it suitable for pH-sensitive or solvatochromic dyes. For example, similar derivatives show emission shifts (Δλ ~50 nm) in response to microenvironment polarity .
- Electron-Transfer Studies : The compound’s redox-active nature (E₁/₂ ~–0.5 V vs. Ag/Ag⁺) enables its use in photocatalytic systems or organic electronics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
